S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a bromophenyl group, an isobutyrylamino group, and a propionic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester typically involves the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.
Amidation Reaction: The bromophenyl intermediate undergoes an amidation reaction with isobutyryl chloride to form the isobutyrylamino derivative.
Esterification: The final step involves the esterification of the propionic acid moiety with methanol to yield the desired methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the bromophenyl group.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the preparation of various functionalized derivatives.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- The compound is used in the development of new materials with specific properties.
- It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the isobutyrylamino group can form hydrogen bonds with amino acid residues. The propionic acid methyl ester moiety may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-(4-Chloro-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- 3-(4-Fluoro-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- 3-(4-Methyl-phenyl)-2-isobutyrylamino-propionic acid methyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity of the compound may differ from its analogs due to the specific interactions of the bromine atom with biological molecules.
Properties
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-(2-methylpropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)13(17)16-12(14(18)19-3)8-10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHDBOQWUMXZKD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.